molecular formula C26H26ClN3O5 B254333 ethyl 3-({3-[(4-chloro-1-cyclohexyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoyl}amino)benzoate

ethyl 3-({3-[(4-chloro-1-cyclohexyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoyl}amino)benzoate

货号 B254333
分子量: 496 g/mol
InChI 键: PSQAETUHTZUHMT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 3-({3-[(4-chloro-1-cyclohexyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoyl}amino)benzoate, commonly known as CC-115, is a small molecule inhibitor of two protein kinases, mTOR and DNA-PK. The compound has shown promising results in preclinical studies as a potential treatment for various cancers and autoimmune diseases.

科学研究应用

CC-115 has been extensively studied in preclinical models of various cancers, including breast, lung, and prostate cancer. In these studies, CC-115 has been shown to inhibit the growth and proliferation of cancer cells by blocking the mTOR and DNA-PK pathways. CC-115 has also shown promising results in preclinical models of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.

作用机制

CC-115 inhibits the activity of two protein kinases, mTOR and DNA-PK. mTOR is a key regulator of cell growth and metabolism, while DNA-PK is involved in DNA repair and maintenance. By inhibiting these pathways, CC-115 blocks the growth and proliferation of cancer cells and modulates the immune response in autoimmune diseases.
Biochemical and Physiological Effects:
CC-115 has been shown to have a favorable pharmacokinetic profile in preclinical studies, with good oral bioavailability and tissue distribution. The compound has also demonstrated a dose-dependent inhibition of mTOR and DNA-PK activity in various cell lines and animal models. In addition, CC-115 has been shown to induce apoptosis and cell cycle arrest in cancer cells, and modulate the immune response in autoimmune diseases.

实验室实验的优点和局限性

CC-115 has several advantages for lab experiments, including its high potency and selectivity for mTOR and DNA-PK inhibition, as well as its favorable pharmacokinetic profile. However, the compound also has some limitations, such as its relatively short half-life and potential off-target effects.

未来方向

There are several future directions for the development of CC-115. One potential application is in combination therapy with other cancer treatments, such as chemotherapy and immunotherapy. Another direction is the development of CC-115 derivatives with improved pharmacokinetic properties and potency. Finally, CC-115 could also be explored as a potential treatment for other diseases, such as neurodegenerative disorders and metabolic diseases.
In conclusion, CC-115 is a promising small molecule inhibitor of mTOR and DNA-PK with potential applications in cancer and autoimmune diseases. The compound has shown favorable pharmacokinetic and pharmacodynamic properties in preclinical studies, and there are several future directions for its development.

合成方法

The synthesis of CC-115 involves several steps, starting from the commercially available 2-chloro-5-nitrobenzoic acid. The first step is the reduction of the nitro group to an amine using palladium on carbon and hydrogen gas. The resulting amine is then reacted with 4-chloro-1-cyclohexyl-2,5-dioxopyrrolidine to form the cyclohexylamine intermediate. This intermediate is then coupled with 3-aminobenzoic acid using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the final product, CC-115.

属性

产品名称

ethyl 3-({3-[(4-chloro-1-cyclohexyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoyl}amino)benzoate

分子式

C26H26ClN3O5

分子量

496 g/mol

IUPAC 名称

ethyl 3-[[3-[(4-chloro-1-cyclohexyl-2,5-dioxopyrrol-3-yl)amino]benzoyl]amino]benzoate

InChI

InChI=1S/C26H26ClN3O5/c1-2-35-26(34)17-9-7-11-19(15-17)29-23(31)16-8-6-10-18(14-16)28-22-21(27)24(32)30(25(22)33)20-12-4-3-5-13-20/h6-11,14-15,20,28H,2-5,12-13H2,1H3,(H,29,31)

InChI 键

PSQAETUHTZUHMT-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)NC3=C(C(=O)N(C3=O)C4CCCCC4)Cl

规范 SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)NC3=C(C(=O)N(C3=O)C4CCCCC4)Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。